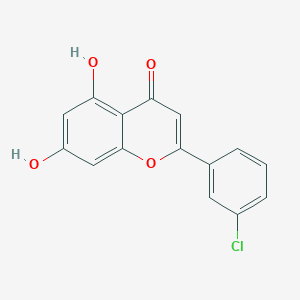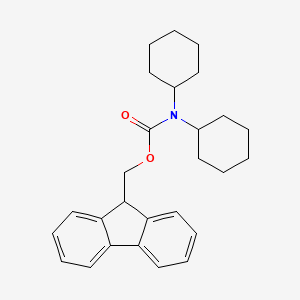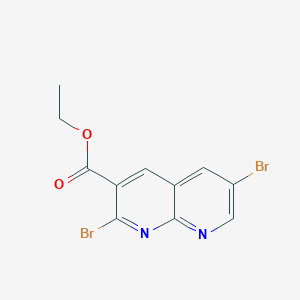![molecular formula C19H20ClN5O2 B13148040 5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 1334148-98-9](/img/structure/B13148040.png)
5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a tetrahydroisoquinoline moiety, and a pyridine substituent
Méthodes De Préparation
The synthesis of 5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This step involves the cyclization of appropriate precursors to form the tetrahydroisoquinoline ring.
Introduction of the Pyridine Substituent: The pyridine ring is introduced through nucleophilic substitution reactions.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, often using azides and alkynes as starting materials.
Final Coupling and Hydrochloride Formation: The final step involves coupling the triazole and tetrahydroisoquinoline intermediates, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Analyse Des Réactions Chimiques
5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Cyclization: The compound can undergo cyclization reactions to form additional ring structures, enhancing its chemical diversity.
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.
Mécanisme D'action
The mechanism of action of 5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride include other triazole derivatives and tetrahydroisoquinoline compounds These compounds share structural similarities but may differ in their chemical reactivity and biological activities
Some similar compounds include:
- 1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 5-methyl-1-(2-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(2-pyridinylmethyl)-1,2,3,4-tetrahydroisoquinoline
Propriétés
Numéro CAS |
1334148-98-9 |
|---|---|
Formule moléculaire |
C19H20ClN5O2 |
Poids moléculaire |
385.8 g/mol |
Nom IUPAC |
5-methyl-1-[2-(pyridin-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-5-yl]triazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H19N5O2.ClH/c1-13-18(19(25)26)21-22-24(13)17-7-4-5-14-11-23(10-8-16(14)17)12-15-6-2-3-9-20-15;/h2-7,9H,8,10-12H2,1H3,(H,25,26);1H |
Clé InChI |
ODYDXEJKQZJLHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)CC4=CC=CC=N4)C(=O)O.Cl |
Numéros CAS associés |
1334146-66-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)








